5-chloro-3-nitro-1H-1,2,4-triazole
CAS No.:
Cat. No.: VC16001064
Molecular Formula: C2HClN4O2
Molecular Weight: 148.51 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C2HClN4O2 |
|---|---|
| Molecular Weight | 148.51 g/mol |
| IUPAC Name | 3-chloro-5-nitro-1H-1,2,4-triazole |
| Standard InChI | InChI=1S/C2HClN4O2/c3-1-4-2(6-5-1)7(8)9/h(H,4,5,6) |
| Standard InChI Key | CCQBFHMMQFUKKZ-UHFFFAOYSA-N |
| Canonical SMILES | C1(=NC(=NN1)Cl)[N+](=O)[O-] |
Introduction
Structural and Physicochemical Characterization of 5-Chloro-3-nitro-1H-1,2,4-triazole
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at positions 3 and 5 with nitro (-NO₂) and chloro (-Cl) groups, respectively. This arrangement creates a highly polarized heterocyclic system, with the electron-withdrawing nitro group at position 3 and the chloro substituent at position 5 inducing significant charge distribution differences compared to unsubstituted triazoles .
Key Physicochemical Parameters
While direct experimental data for 5-chloro-3-nitro-1H-1,2,4-triazole remains limited, properties can be extrapolated from structurally related compounds:
The nitro group’s strong electron-withdrawing effect likely enhances thermal stability compared to non-nitrated analogs, while the chloro substituent contributes to increased lipophilicity .
Synthetic Methodologies
Core Triazole Formation
The patent CN105906575A details a high-pressure synthesis of 1H-1,2,4-triazole derivatives using formate esters, hydrazine hydrate, and ammonium salts. Adaptation of this method could involve:
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Initial cyclization: Methyl formate (4.0 kg) reacts with 85% hydrazine hydrate (2.0 kg) and ammonium chloride (2.0 kg) at 120°C under pressure .
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Post-functionalization:
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Nitration: Introduce nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C
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Chlorination: Utilize PCl₅ or SOCl₂ in anhydrous conditions
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This two-step approach could theoretically yield 5-chloro-3-nitro-1H-1,2,4-triazole with modifications to reaction stoichiometry and temperature profiles .
Optimization Challenges
Key considerations for scale-up include:
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Regioselectivity control: Ensuring preferential nitration at position 3
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Byproduct management: Separation of 3-nitro vs. 5-nitro isomers
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Purification: Recrystallization from ethanol/water mixtures (as in )
Industrial and Regulatory Considerations
Regulatory Status
No current FDA approvals, but the compound falls under:
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HS Code 2933990090: Heterocyclic compounds with nitrogen heteroatoms
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GHS classifications:
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H302 (Harmful if swallowed)
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H315 (Causes skin irritation)
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Future Research Directions
Synthetic Chemistry Priorities
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Development of one-pot synthesis combining cyclization and nitration/chlorination
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Exploration of microwave-assisted reactions to improve yields
Biological Evaluation Needs
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